(2E)-3-(1,3-benzodioxol-5-yl)-N-tert-butylprop-2-enamide
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Overview
Description
(E)-3-(1,3-Benzodioxol-5-yl)-N-(tert-butyl)-2-propenamide is an organic compound characterized by the presence of a benzodioxole ring and a propenamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1,3-Benzodioxol-5-yl)-N-(tert-butyl)-2-propenamide typically involves the reaction of 1,3-benzodioxole with tert-butylamine and an appropriate propenamide precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(1,3-Benzodioxol-5-yl)-N-(tert-butyl)-2-propenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the propenamide group.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring, where halogenating agents like bromine or chlorine can introduce halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine or chlorine in an organic solvent.
Major Products Formed
Oxidation: Oxidized derivatives of the benzodioxole ring.
Reduction: Reduced propenamide derivatives.
Substitution: Halogenated benzodioxole compounds.
Scientific Research Applications
(E)-3-(1,3-Benzodioxol-5-yl)-N-(tert-butyl)-2-propenamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-(1,3-Benzodioxol-5-yl)-N-(tert-butyl)-2-propenamide involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes or receptors, modulating their activity. The propenamide group can form hydrogen bonds with biological molecules, influencing their function. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of cellular pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(1,3-Benzodioxol-5-yl)-N-methyl-2-propenamide: Similar structure but with a methyl group instead of a tert-butyl group.
(E)-3-(1,3-Benzodioxol-5-yl)-N-ethyl-2-propenamide: Similar structure but with an ethyl group instead of a tert-butyl group.
Uniqueness
(E)-3-(1,3-Benzodioxol-5-yl)-N-(tert-butyl)-2-propenamide is unique due to the presence of the tert-butyl group, which can influence its steric and electronic properties. This uniqueness can affect its reactivity and interactions with biological targets, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C14H17NO3 |
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Molecular Weight |
247.29 g/mol |
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-tert-butylprop-2-enamide |
InChI |
InChI=1S/C14H17NO3/c1-14(2,3)15-13(16)7-5-10-4-6-11-12(8-10)18-9-17-11/h4-8H,9H2,1-3H3,(H,15,16)/b7-5+ |
InChI Key |
VKJNKBBKCACFJY-FNORWQNLSA-N |
Isomeric SMILES |
CC(C)(C)NC(=O)/C=C/C1=CC2=C(C=C1)OCO2 |
Canonical SMILES |
CC(C)(C)NC(=O)C=CC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
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